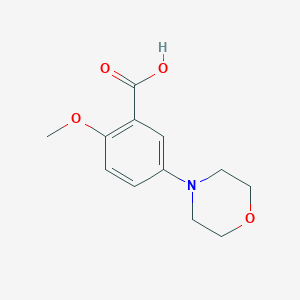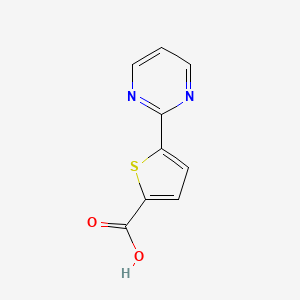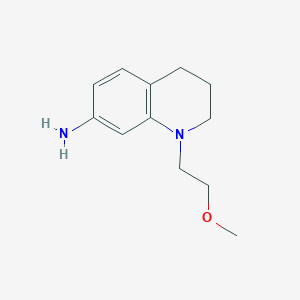
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine is characterized by the presence of a chlorophenyl group, a methoxy-methylphenyl group, and a methanamine moiety . The chemical formula is C15H16ClNO, and it has a molecular weight of 261.75 .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine include a molecular weight of 261.75 and a chemical formula of C15H16ClNO . Additional properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Anticancer Drug Research
Studies have identified compounds with chlorophenyl and methoxyphenyl groups showing potential in anticancer drug development due to their selective cytotoxicity towards tumor cells and reduced toxicity towards normal cells. For example, compounds within the 3-styrylchromones and 3-styryl-2H-chromenes groups have demonstrated high tumor specificity with minimal keratinocyte toxicity. Such compounds induce apoptotic cell death in cancer cells, possibly by modulating specific cellular pathways like the glycerophospholipid pathway. The structural optimization of these compounds aims to enhance their anticancer efficacy while minimizing adverse effects on healthy cells (Sugita et al., 2017).
Environmental Impact and Toxicology
Chlorophenols, including compounds structurally related to (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine, have been extensively studied for their environmental impact and toxicology. These compounds, often resulting from pesticide degradation, exhibit moderate to considerable toxicity towards aquatic life and may pose risks to human health through accumulation in the environment. Research into the fate, behavior, and toxic effects of chlorophenols in aquatic environments is crucial for understanding their environmental impact and for developing strategies to mitigate their adverse effects (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9,15H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVMDLXWNUANBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
